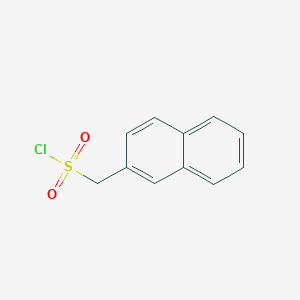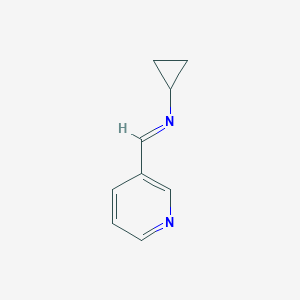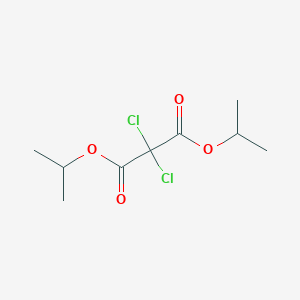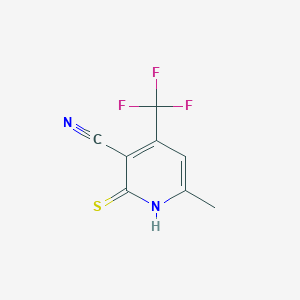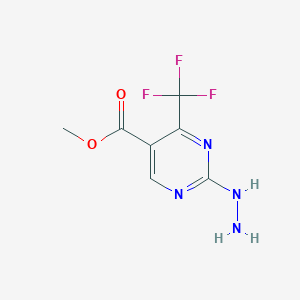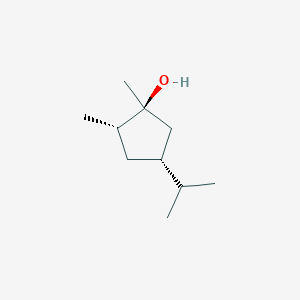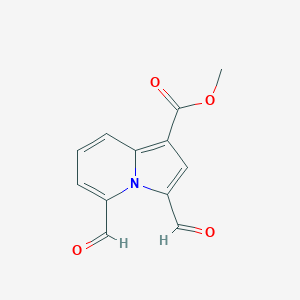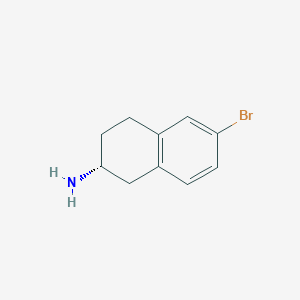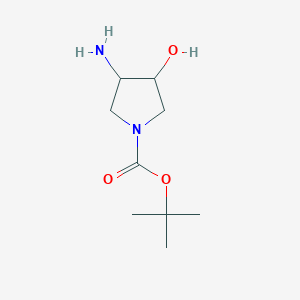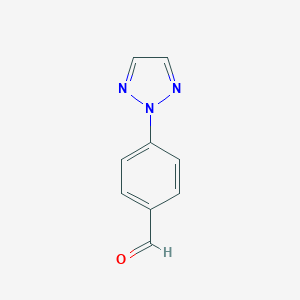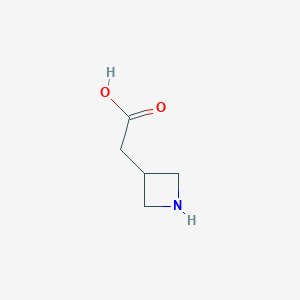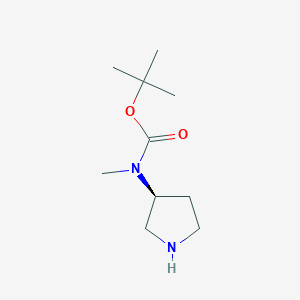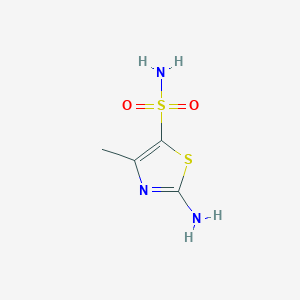
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide
Übersicht
Beschreibung
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is a compound with the molecular weight of 193.25 . It has the IUPAC name 2-amino-4-methyl-1,3-thiazole-5-sulfonamide . The InChI code for this compound is 1S/C4H7N3O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,5,7)(H2,6,8,9) .
Molecular Structure Analysis
The InChI code for 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is 1S/C4H7N3O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,5,7)(H2,6,8,9) . This indicates that the compound has a thiazole ring with a methyl group at the 4th position, an amino group at the 2nd position, and a sulfonamide group at the 5th position.Physical And Chemical Properties Analysis
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is a powder with a melting point of 175-176°C . It has a molecular weight of 193.25 .Wissenschaftliche Forschungsanwendungen
Sulfonamide-Based Medicinal Chemistry
Sulfonamides, including 2-amino-4-methyl-1,3-thiazole-5-sulfonamide, are pivotal in medicinal chemistry due to their broad spectrum of biological activities. The sulfonamide moiety is integral to many clinically used drugs, serving as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antipsychotics. Novel drugs that incorporate sulfonamides, such as apricoxib and pazopanib, demonstrate significant antitumor activity, with patents focusing on sulfonamide CAIs for antiglaucoma treatments or targeting tumor-associated isoforms CA IX/XII for anticancer applications. The need for novel sulfonamides as selective antiglaucoma drugs, antitumor agents, and diagnostic tools remains high, emphasizing the importance of this structural motif in future drug development (Carta, Scozzafava, & Supuran, 2012).
Sulfonamide Inhibitors and Their Therapeutic Applications
Sulfonamide compounds, including 2-amino-4-methyl-1,3-thiazole-5-sulfonamide, are recognized for their significance as synthetic bacteriostatic antibiotics and have found extensive use in treating bacterial infections and diseases caused by other microorganisms. Beyond their historical role as antibacterial agents, sulfonamides are utilized in a variety of therapeutic areas including as antiviral HIV protease inhibitors, anticancer agents, and in treatments for Alzheimer’s disease. This highlights the versatility and continued importance of sulfonamides in drug discovery and development for a range of conditions, from cancer and glaucoma to inflammation and dandruff (Gulcin & Taslimi, 2018).
Diverse Biological Activities of Sulfonamide Derivatives
The development and modification of sulfonamide derivatives, including 2-amino-4-methyl-1,3-thiazole-5-sulfonamide, have unveiled a wide range of medicinal applications, showcasing their large development value. These derivatives have been explored as antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic agents, among others. The active research in this area suggests a bright future for the rational design of new sulfonamide-based drug molecules with broad spectrum, high activity, and low toxicity. This underscores the potential for extending new medicinal applications for sulfonamide compounds (He Shichao et al., 2016).
Safety And Hazards
Zukünftige Richtungen
2-Aminothiazoles, including 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide, have promising therapeutic roles and are utilized as starting material for the synthesis of diverse range of heterocyclic analogues . This suggests potential future directions in the development of novel therapeutic agents for a variety of pathological conditions .
Eigenschaften
IUPAC Name |
2-amino-4-methyl-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,5,7)(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPALZDBVQINZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


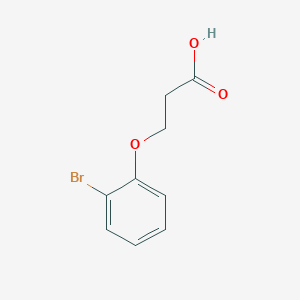
![5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B68395.png)
